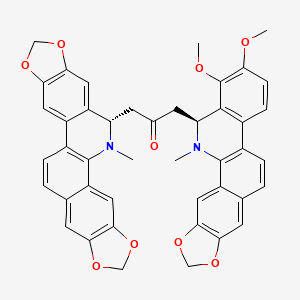
(+/-)-Bocconarborine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Bocconarborine B is a benzophenanthridine alkaloid.
科学的研究の応用
Antimicrobial Activity
(+/-)-Bocconarborine B has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these organisms were reported as follows:
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 25 |
| Candida albicans | 12 |
This antimicrobial efficacy suggests its potential use in developing new antibacterial and antifungal agents .
Cytotoxic Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in gastric cancer cells (BGC-823) through mechanisms involving mitochondrial membrane potential reduction and activation of caspases . The compound's IC50 values against different cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| Bel-7402 | 0.5 |
| BGC-823 | 0.28 |
| HCT-8 | 3.4 |
| A2780 | 2.0 |
These findings highlight the compound's potential as a lead for anticancer drug development .
Traditional Medicine and Ethnopharmacology
The use of Bocconia arborea in traditional medicine has been documented for treating skin ulcers, dermatitis, and respiratory infections. The bioactive compounds extracted from this plant, including this compound, are believed to contribute to these therapeutic effects due to their antimicrobial and anti-inflammatory properties .
Biochemical Interactions
Studies on the interactions of this compound with biological systems have revealed insights into its mode of action. The compound's structure allows it to interact with cellular targets, leading to alterations in cell signaling pathways associated with apoptosis and inflammation .
Structure-Activity Relationship
The structural complexity of this compound plays a crucial role in its biological activity. Its unique dimeric benzophenanthridine framework is linked to its ability to inhibit microbial growth and induce cytotoxicity .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with related compounds is essential:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Dimeric Benzophenanthridine | Antimicrobial, Cytotoxic | Unique dimeric structure |
| Bocconarborine A | Dimeric Benzophenanthridine | Limited antimicrobial | Slightly different activity |
| Dihydrochelerythrine | Monomeric Benzophenanthridine | Antimicrobial | Lacks dimeric structure |
| Sanguinarine | Monomeric Benzophenanthridine | Cytotoxic | Well-studied but less diverse |
This table illustrates that while there are similarities among these compounds, the distinct structural characteristics of this compound contribute to its broader range of biological activities .
特性
分子式 |
C44H36N2O9 |
|---|---|
分子量 |
736.8 g/mol |
IUPAC名 |
1-[(13S)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl]-3-[(11S)-12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaen-11-yl]propan-2-one |
InChI |
InChI=1S/C44H36N2O9/c1-45-32(31-18-40-39(54-21-55-40)17-30(31)27-8-6-23-12-36-38(53-20-51-36)16-29(23)43(27)45)13-24(47)14-33-41-25(9-10-34(48-3)44(41)49-4)26-7-5-22-11-35-37(52-19-50-35)15-28(22)42(26)46(33)2/h5-12,15-18,32-33H,13-14,19-21H2,1-4H3/t32-,33-/m0/s1 |
InChIキー |
MQZDOSAHCDNWQT-LQJZCPKCSA-N |
SMILES |
CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)CC(=O)CC7C8=C(C=CC(=C8OC)OC)C9=C(N7C)C1=CC2=C(C=C1C=C9)OCO2 |
異性体SMILES |
CN1[C@H](C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)CC(=O)C[C@H]7C8=C(C=CC(=C8OC)OC)C9=C(N7C)C1=CC2=C(C=C1C=C9)OCO2 |
正規SMILES |
CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)CC(=O)CC7C8=C(C=CC(=C8OC)OC)C9=C(N7C)C1=CC2=C(C=C1C=C9)OCO2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















